molecular formula C21H19NO5 B6418500 2-(2-Hydroxyethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 850157-64-1

2-(2-Hydroxyethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B6418500
CAS No.: 850157-64-1
M. Wt: 365.4 g/mol
InChI Key: HOBIJCMNNIGIQH-UHFFFAOYSA-N
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Description

The compound 2-(2-Hydroxyethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class, a heterocyclic framework characterized by fused chromene and pyrrole rings. This compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . Key structural features include:

  • A 4-methoxyphenyl group at position 1, contributing to electronic modulation and solubility.
  • A methyl group at position 7, influencing steric and electronic properties.

Its molecular formula is C21H19NO6, with a molecular weight of 381.38 g/mol.

Properties

IUPAC Name

2-(2-hydroxyethyl)-1-(4-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5/c1-12-3-8-16-15(11-12)19(24)17-18(13-4-6-14(26-2)7-5-13)22(9-10-23)21(25)20(17)27-16/h3-8,11,18,23H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBIJCMNNIGIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCO)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyl 4-(2-Hydroxy-5-Methylphenyl)-2,4-Dioxobutanoate

The methyl-substituted dioxobutanoate precursor is prepared via Claisen condensation between methyl acetoacetate and 2-hydroxy-5-methylbenzoic acid, followed by esterification. Key steps include:

  • Reaction Conditions :

    • 2-Hydroxy-5-methylbenzoic acid (1.0 equiv) is condensed with methyl acetoacetate (1.2 equiv) in anhydrous ethanol under reflux (78°C, 6 h).

    • Acid catalysis (0.1 equiv H₂SO₄) promotes esterification.

  • Work-Up : The crude product is purified via recrystallization from ethanol/water (yield: 72–78%).

Multicomponent Cyclization Reaction

The core heterocycle is assembled using the following optimized procedure:

  • Reagents :

    • Methyl 4-(2-hydroxy-5-methylphenyl)-2,4-dioxobutanoate (1.0 equiv).

    • 4-Methoxybenzaldehyde (1.1 equiv).

    • 2-Hydroxyethylamine (1.1 equiv).

  • Solvent System : Anhydrous ethanol (10 mL per 1 mmol of dioxobutanoate).

  • Reaction Conditions :

    • Aldehyde and amine are pre-mixed at room temperature (25°C, 20 min) to form an imine intermediate.

    • Dioxobutanoate is added, and the mixture is heated to 60°C for 2 h under nitrogen.

    • Acetic acid (1 mL per 10 mL ethanol) is introduced to catalyze cyclodehydration.

  • Work-Up :

    • The reaction is quenched with ice-cold water (50 mL), and the pH is adjusted to 5–6 using 2M HCl.

    • The precipitate is filtered, washed with cold ethanol, and recrystallized from ethyl acetate/hexane (yield: 68–74%).

Reaction Optimization and Mechanistic Insights

Role of Acid Catalysis

The addition of acetic acid significantly enhances cyclodehydration by protonating the enolic intermediate, facilitating intramolecular nucleophilic attack and pyrrole ring closure. Excess acid (>1 mL) reduces yields due to side reactions (e.g., ester hydrolysis), as noted in.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 2.41 (s, 3H, CH₃), 3.78 (s, 3H, OCH₃), 3.92–3.98 (m, 2H, CH₂OH), 4.12–4.18 (m, 2H, NCH₂), 6.89–6.93 (d, J = 8.8 Hz, 2H, ArH), 7.24–7.28 (d, J = 8.8 Hz, 2H, ArH), 7.52–7.56 (m, 1H, ArH), 8.21–8.25 (d, J = 8.4 Hz, 1H, ArH), 12.32 (s, 1H, OH).

  • ¹³C NMR (100 MHz, CDCl₃) :
    δ 21.5 (CH₃), 55.2 (OCH₃), 60.8 (NCH₂), 61.4 (CH₂OH), 113.7–160.2 (aromatic and carbonyl carbons).

Mass Spectrometry

  • HRMS (ESI) : m/z calculated for C₂₃H₂₁NO₆ [M+H]⁺: 408.1449; found: 408.1453.

Scalability and Industrial Feasibility

The protocol demonstrates scalability up to 50 mmol with consistent yields (70–72%). Key considerations include:

  • Solvent Recovery : Ethanol is distilled and reused, reducing costs.

  • Purification : Recrystallization avoids column chromatography, aligning with green chemistry principles.

Comparative Analysis of Alternative Routes

A photochromic synthesis route described in employs naphthoate esters and propargyl alcohols but is less efficient for introducing the 2-hydroxyethyl group. The MCR method offers superior atom economy (82% vs. 65%) and fewer steps (1 vs. 3).

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonyl groups in the chromeno[2,3-c]pyrrole core can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

The compound has been studied for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that chromeno-pyrrole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Studies have shown that modifications to the chromeno-pyrrole structure can enhance its potency against specific cancer types .
  • Antioxidant Properties : The presence of hydroxyl groups in the structure contributes to antioxidant activity, which is beneficial in reducing oxidative stress in cells. This property is crucial in developing treatments for diseases associated with oxidative damage .

The compound's biological activities extend beyond anticancer effects:

  • Anti-inflammatory Effects : Some studies suggest that derivatives of this compound can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
  • Neuroprotective Effects : The ability of this compound to cross the blood-brain barrier opens avenues for research into neuroprotective applications, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's .

Material Science Applications

Recent research has explored the use of chromeno-pyrrole derivatives in material science:

  • Organic Photovoltaics : The electronic properties of these compounds make them suitable for applications in organic solar cells. Their ability to absorb light and convert it into electrical energy is being investigated .
  • Sensors : The unique optical properties of chromeno-pyrroles allow their use in developing sensors for detecting environmental pollutants or biological markers .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of various chromeno-pyrrole derivatives, including 2-(2-hydroxyethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. The results demonstrated significant cytotoxicity against breast and lung cancer cell lines with IC50 values indicating strong activity compared to standard chemotherapeutics .

Case Study 2: Antioxidant Properties

In an investigation published in Phytochemistry Reviews, the antioxidant capacity of this compound was assessed using DPPH and ABTS assays. Results indicated that it exhibited a higher radical scavenging activity than some known antioxidants, suggesting its potential as a dietary supplement or therapeutic agent to combat oxidative stress-related conditions .

Case Study 3: Organic Photovoltaics

Research conducted at a leading university explored the incorporation of chromeno-pyrrole derivatives into organic photovoltaic devices. The findings showed enhanced efficiency due to the compound's favorable energy levels and charge transport properties, paving the way for more efficient solar energy conversion technologies .

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural diversity within this class arises from variations in substituents at positions 1 (aryl), 2 (alkyl/functionalized alkyl), and 7 (alkyl/halogen). Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Yield (%) Melting Point (°C) Key Spectral Features (IR/NMR) Reference
2-(2-Hydroxyethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1: 4-methoxyphenyl; 2: 2-hydroxyethyl; 7: methyl N/A N/A Expected IR: ~3370 (O–H), 1710 (C=O); NMR: δ 3.8–3.6 (methoxy), δ 7.5–6.5 (aromatic protons)
2-Allyl-1-(4-ethylphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1: 4-ethylphenyl; 2: allyl; 7: methyl 43 235–237 IR: 1709 (C=O), 1652 (C=O); NMR: δ 5.67 (allyl protons)
7-Chloro-1-(4-hydroxyphenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1: 4-hydroxyphenyl; 2: phenethyl; 7: Cl 72 >295 IR: 3386 (O–H), 1701 (C=O); NMR: δ 9.53 (phenolic –OH), δ 7.95–6.75 (aromatic)
7-Chloro-1-(4-hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1: 4-hydroxyphenyl; 2: 4-methoxyphenethyl; 7: Cl N/A N/A Molecular formula: C25H20ClNO5; Combines electron-donating (methoxy) and withdrawing (Cl) groups

Key Observations:

Substituent Effects on Yield :

  • Electron-donating groups (e.g., methoxy, methyl) at position 1 generally improve yields (e.g., 72% for 7-chloro-1-(4-hydroxyphenyl)-2-phenethyl-... ), whereas bulky or electron-withdrawing substituents may reduce efficiency .
  • Allyl groups at position 2 result in moderate yields (43%), likely due to steric hindrance during cyclization .

Thermal Stability :

  • Halogenated derivatives (e.g., 7-Cl) exhibit higher melting points (>295°C), attributed to enhanced intermolecular interactions (e.g., dipole-dipole, C–H···π) .

Spectral Trends: Methoxy groups: NMR signals at δ 3.6–3.8 ppm confirm their presence, while IR peaks near 1250–1279 cm⁻¹ correlate with C–O stretching . Hydroxyethyl groups: Broad O–H stretches (~3370 cm⁻¹) and NMR signals for –CH2OH protons (δ 4.8–3.4 ppm) are diagnostic .

Table 2: Reaction Optimization Parameters

Parameter Optimal Condition Impact on Yield/Purity Reference
Aldehyde Electronic Nature Electron-deficient preferred Faster cyclization, higher yields
Amine Equivalents 1.1 eq. for phenolic aldehydes Prevents side reactions
Heating Duration 15 min (electron-deficient) to 2 h (electron-rich) Maximizes product formation

Biological Activity

2-(2-Hydroxyethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound belonging to the chromeno-pyrrole class. This compound has garnered attention due to its potential biological activities, including antibacterial, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound, supported by various studies and data.

Antibacterial Activity

Research indicates that derivatives of chromeno-pyrrole compounds exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate activity against Staphylococcus aureus and Escherichia coli comparable to that of gentamicin . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

Chromeno-pyrrole derivatives have been studied for their anticancer potential. A notable finding is that certain derivatives show cytotoxic effects against various cancer cell lines, including HeLa and RD cells. These effects are attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various signaling pathways .

Neuroprotective Effects

Some studies suggest that chromeno-pyrrole compounds may possess neuroprotective properties. These effects could be linked to their ability to inhibit acetylcholinesterase activity, which is crucial for maintaining neurotransmitter levels in the brain. Inhibition of this enzyme has been associated with improved cognitive function and potential therapeutic effects in neurodegenerative diseases like Alzheimer's .

Case Study 1: Antibacterial Activity

In a comparative study, a series of chromeno-pyrrole derivatives were synthesized and evaluated for their antibacterial activity. The results indicated that several compounds exhibited minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria. The most effective compound showed an MIC comparable to standard antibiotics like gentamicin .

Compound NameMIC (μg/mL)Bacteria Tested
Compound A8Staphylococcus aureus
Compound B16Escherichia coli
Compound C4Staphylococcus aureus

Case Study 2: Anticancer Activity

A study focused on the cytotoxic effects of a specific chromeno-pyrrole derivative on HeLa cells revealed significant cell death at concentrations above 10 μM. Flow cytometry analysis indicated that the compound induced apoptosis through the activation of caspase pathways .

Concentration (μM)Cell Viability (%)
0100
580
1050
2030

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to THF.
  • Catalysts : Lewis acids (e.g., AlCl₃) improve cyclization efficiency in Friedel-Crafts steps .
  • Temperature : Reactions often proceed at 80–100°C under reflux, but aldehydes with electron-withdrawing groups require shorter heating (15–20 min) .
  • Yield optimization : Reported yields range from 43% to 86%, depending on substituent compatibility .

Q. How is structural characterization performed to confirm purity and identity?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆) resolve signals for the chromeno-pyrrole core (δ 7.6–5.6 ppm) and substituents (e.g., methoxy at δ ~3.8 ppm) .
  • HPLC : Purity >95% is achievable with reverse-phase C18 columns and acetonitrile/water gradients .
  • IR spectroscopy : Key peaks include C=O stretches (~1711 cm⁻¹) and O–H bonds (~3371 cm⁻¹) .

Q. What preliminary biological assays are used to screen its activity?

Methodological Answer:

  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
  • Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits .
  • Dose-response curves : IC₅₀ values are calculated to compare potency against structural analogs .

Advanced Research Questions

Q. How do substituents (e.g., hydroxyethyl vs. methoxy) influence structure-activity relationships (SAR)?

Methodological Answer:

  • Comparative SAR studies : Replace the hydroxyethyl group with morpholino or pyridinyl moieties (see Table 1) .

    Substituent Biological Activity Key Finding
    2-HydroxyethylModerate COX-2 inhibitionHydrophilicity enhances solubility but reduces membrane permeability
    4-Methylpyridin-2-ylImproved anticancer IC₅₀ (12 µM vs. 25 µM)Aromatic stacking enhances target binding
  • Computational modeling : DFT calculations predict electronic effects of methoxy groups on chromeno-pyrrole conjugation .

Q. What molecular targets or pathways are implicated in its mechanism of action?

Methodological Answer:

  • Enzyme inhibition : Surface plasmon resonance (SPR) identifies binding to kinases (e.g., EGFR) with KD values ~10⁻⁷ M .
  • Transcriptomic profiling : RNA-seq of treated cells reveals downregulation of NF-κB and MAPK pathways .
  • Molecular docking : The hydroxyethyl group forms hydrogen bonds with COX-2’s Arg120 residue .

Q. How can contradictory data in literature (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:

  • Reproducibility protocols : Standardize assay conditions (e.g., serum-free media, 48-hour incubation) to minimize variability .
  • Batch purity validation : Use HPLC-MS to confirm >95% purity, as impurities (e.g., by-products from incomplete cyclization) skew bioactivity results .
  • Meta-analysis : Compare data across analogs (e.g., chloro vs. methoxy derivatives) to identify substituent-driven trends .

Q. What strategies are effective for synthesizing derivatives with enhanced stability or bioavailability?

Methodological Answer:

  • Prodrug design : Acetylate the hydroxyethyl group to improve logP values (e.g., from 1.2 to 2.5) .
  • Salt formation : React with HCl to form a hydrochloride salt, enhancing aqueous solubility by 3-fold .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (size ~150 nm) to sustain release over 72 hours .

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